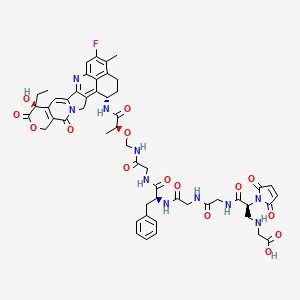

Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H55FN10O15 |

|---|---|

Molecular Weight |

1079.0 g/mol |

IUPAC Name |

2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-1-oxopropan-2-yl]oxymethylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]amino]acetic acid |

InChI |

InChI=1S/C52H55FN10O15/c1-4-52(76)31-15-36-46-29(22-62(36)50(74)30(31)23-77-51(52)75)45-33(11-10-28-25(2)32(53)16-34(60-46)44(28)45)61-47(71)26(3)78-24-58-39(65)19-56-48(72)35(14-27-8-6-5-7-9-27)59-40(66)20-55-38(64)18-57-49(73)37(17-54-21-43(69)70)63-41(67)12-13-42(63)68/h5-9,12-13,15-16,26,33,35,37,54,76H,4,10-11,14,17-24H2,1-3H3,(H,55,64)(H,56,72)(H,57,73)(H,58,65)(H,59,66)(H,61,71)(H,69,70)/t26-,33-,35-,37-,52-/m0/s1 |

InChI Key |

BYZAGRXYPADAJE-YYPSFISLSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)OCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)[C@H](CNCC(=O)O)N8C(=O)C=CC8=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)OCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CNCC(=O)O)N8C(=O)C=CC8=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to the drug-linker conjugate Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide. This conjugate is a critical component in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule comprising a cytotoxic payload, deruxtecan, attached to a cleavable linker system. The linker consists of a maleimide group (Mal), a tetrapeptide sequence (Gly-Gly-Phe-Gly, GGFG), and a glycine (Gly) spacer. The deruxtecan payload is further modified with a 2-hydroxypropanamide group.

The systematic name for this compound is complex, but its structure can be understood by dissecting its constituent parts:

-

Deruxtecan: A potent topoisomerase I inhibitor. Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, leading to DNA double-strand breaks and ultimately, apoptosis.

-

GGFG (Gly-Gly-Phe-Gly) Linker: A tetrapeptide linker that is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This ensures the targeted release of the cytotoxic payload within the cancer cells.

-

Gly-Mal (Glycine-Maleimide): The maleimide group provides a reactive handle for conjugation to cysteine residues on a monoclonal antibody (mAb). The glycine spacer serves to distance the payload from the antibody, potentially reducing steric hindrance and improving conjugation efficiency.

-

2-hydroxypropanamide: This moiety is attached to the deruxtecan payload.

The complete chemical structure can be represented by the following SMILES notation: OC(CNC--INVALID-LINK--=O)C(NCC(NCC(N--INVALID-LINK--C(NCC(NCO--INVALID-LINK--C(N[C@@H]3C4=C5C(C(N6C5)=CC(--INVALID-LINK--(C(OC7)=O)CC)=C7C6=O)=NC8=CC(F)=C(C)C(CC3)=C84)=O)=O)=O)=O)=O)=O)=O

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₅₅FN₁₀O₁₅ | [1][2] |

| Molecular Weight | 1079.05 g/mol | [1][2] |

| CAS Number | 2750623-07-3 | [1] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action in Antibody-Drug Conjugates

When incorporated into an ADC, this compound plays a crucial role in the targeted delivery and release of the cytotoxic payload. The general mechanism of action for an ADC utilizing this drug-linker is as follows:

-

Target Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.

-

Linker Cleavage: Within the lysosome, the GGFG peptide linker is cleaved by proteases, such as cathepsin B.[4]

-

Payload Release: The cleavage of the linker releases the deruxtecan payload into the cytoplasm of the cancer cell.

-

Topoisomerase I Inhibition: The released deruxtecan, a potent topoisomerase I inhibitor, enters the nucleus and binds to the topoisomerase I-DNA complex. This prevents the re-ligation of the single-strand breaks created by topoisomerase I during DNA replication and transcription.[4]

-

DNA Damage and Apoptosis: The accumulation of single-strand breaks, which are converted to double-strand breaks during DNA replication, triggers a DNA damage response and ultimately leads to programmed cell death (apoptosis) of the cancer cell.[1][5]

A key feature of deruxtecan is its high membrane permeability, which allows it to diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen. This is known as the "bystander effect" and can enhance the overall anti-tumor activity of the ADC.[4]

Experimental Protocols

The synthesis and characterization of this compound and its corresponding ADCs involve a series of complex chemical and analytical procedures. Below are representative experimental workflows.

Synthesis of the Drug-Linker Conjugate

The synthesis of this compound is a multi-step process that involves the sequential coupling of the individual components. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for this compound.

Protocol Outline:

-

Modification of Deruxtecan: The deruxtecan payload is first reacted with an activated form of 2-hydroxypropanamide to form an amide bond. This step typically involves standard peptide coupling reagents.

-

Peptide Synthesis: The GGFG tetrapeptide is synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods.

-

Coupling of Payload to Linker: The modified deruxtecan is then coupled to the N-terminus of the GGFG peptide.

-

Addition of the Maleimide Group: Finally, the Gly-Mal moiety is coupled to the N-terminus of the GGFG-payload conjugate.

-

Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization of the Drug-Linker Conjugate

The purity and identity of the synthesized this compound are confirmed using various analytical techniques.

Workflow for Characterization:

Caption: Analytical workflow for the characterization of the drug-linker conjugate.

Detailed Methodologies:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Purpose: To assess the purity of the drug-linker conjugate and to quantify any impurities.

-

Typical Conditions: A C18 column is commonly used with a gradient elution of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). Detection is typically performed using a UV detector at a wavelength where the payload has strong absorbance.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the synthesized conjugate, providing strong evidence for its identity.

-

Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed structural information and confirm the connectivity of the different components of the molecule.

-

Techniques: ¹H and ¹³C NMR are standard techniques. 2D NMR experiments, such as COSY and HMQC/HSQC, can be used to elucidate the complete structure.

-

Conjugation to Monoclonal Antibody and Characterization of the ADC

The this compound is conjugated to a monoclonal antibody that has been engineered to have accessible cysteine residues.

Conjugation and Characterization Workflow:

Caption: Workflow for the synthesis and characterization of an ADC.

Detailed Methodologies for ADC Characterization:

-

Size Exclusion Chromatography (SEC):

-

Purpose: To separate the ADC from unconjugated antibody, free drug-linker, and to detect the presence of aggregates.

-

-

Hydrophobic Interaction Chromatography (HIC):

-

Purpose: To determine the drug-to-antibody ratio (DAR) distribution. The addition of the hydrophobic drug-linker increases the retention time of the ADC on the HIC column, allowing for the separation of species with different numbers of conjugated drugs.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: To determine the average DAR and the distribution of drug-loaded species. This can be performed on the intact ADC or on its subunits after reduction.

-

Quantitative Data

The following tables summarize key quantitative data related to ADCs utilizing deruxtecan.

Table 1: Quantitative Analysis of Trastuzumab Deruxtecan

| Parameter | Method | Result | Reference |

| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Approximately 8 | [4] |

| Lower Limit of Quantitation (LLOQ) in Human Serum | LC-MS/MS | 0.05 µg/mL | [6] |

Signaling Pathway

The cytotoxic effect of the released deruxtecan payload is mediated through the inhibition of topoisomerase I, leading to DNA damage and apoptosis.

Caption: Signaling pathway of deruxtecan-mediated cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan [imrpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciex.com [sciex.com]

An In-depth Technical Guide to the Synthesis and Characterization of GGFG Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Gly-Gly-Phe-Gly (GGFG) cleavable linkers, a critical component in the development of advanced antibody-drug conjugates (ADCs). This guide details the synthesis of the GGFG tetrapeptide, its conjugation to cytotoxic payloads and monoclonal antibodies, and the essential characterization methods to ensure the efficacy and stability of the final ADC.

Introduction to GGFG Cleavable Linkers

Enzyme-cleavable linkers are a cornerstone of modern ADC design, offering enhanced stability in systemic circulation and promoting specific payload release within the target tumor microenvironment.[1][2] The GGFG tetrapeptide sequence is specifically designed for cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[3] This targeted release mechanism minimizes off-target toxicity and maximizes the therapeutic window of the conjugated payload.[3] The GGFG linker has demonstrated significant clinical success, most notably in the highly effective ADC, trastuzumab deruxtecan (Enhertu®).[3]

Synthesis of the GGFG Linker and ADC Conjugation

The synthesis of a GGFG-containing ADC is a multi-step process involving solid-phase peptide synthesis (SPPS) of the linker, conjugation to the cytotoxic payload, and finally, attachment to the antibody.

Experimental Protocol: Solid-Phase Synthesis of Fmoc-GGFG-OH

This protocol outlines the manual synthesis of the Fmoc-protected GGFG tetrapeptide using standard Fmoc/tBu solid-phase chemistry.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for Phe and subsequent Gly residues):

-

In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

Confirm complete coupling using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent two Glycine residues to complete the GGFG sequence.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage from Resin:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude Fmoc-GGFG-OH peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.

Experimental Protocol: Conjugation of Maleimide-GGFG-Payload to a Reduced Antibody

This protocol describes the conjugation of a pre-formed maleimide-GGFG-payload construct to a monoclonal antibody, such as trastuzumab, via reduction of its interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

Maleimide-GGFG-Payload construct

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

EDTA

-

Dimethyl sulfoxide (DMSO)

-

Sephadex G-25 desalting column

-

UV-Vis spectrophotometer

-

Hydrophobic Interaction Chromatography (HIC) column

Procedure:

-

Antibody Reduction:

-

Prepare the antibody in PBS with EDTA.

-

Add a molar excess of TCEP (e.g., 10 equivalents) to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a Sephadex G-25 desalting column equilibrated with PBS.

-

-

Conjugation Reaction:

-

Dissolve the maleimide-GGFG-payload construct in DMSO.

-

Slowly add the maleimide-GGFG-payload solution to the reduced antibody solution with gentle mixing. A typical molar ratio is 5-10 fold excess of the linker-payload to the antibody.

-

Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 30-60 minutes.

-

-

Quenching: Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated linker-payload and other small molecules using a desalting column or tangential flow filtration.

-

Further purify and characterize the ADC based on drug-to-antibody ratio (DAR) using HIC.

-

-

Characterization of the ADC:

-

Determine the average DAR and distribution of drug-loaded species by HIC-HPLC and/or mass spectrometry.

-

Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).

-

Confirm the integrity of the final ADC by SDS-PAGE and mass spectrometry.

-

Characterization of GGFG-Containing ADCs

Thorough characterization of the GGFG-containing ADC is crucial to ensure its stability, targeted cleavage, and cytotoxic efficacy.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for GGFG-containing ADCs.

Table 1: Cathepsin B Cleavage Kinetics of a GGFG-Linker Conjugate

| Time (hours) | % Cleavage of GGFG Linker |

| 0 | 0 |

| 1 | 25 |

| 4 | 60 |

| 8 | 85 |

| 24 | >95 |

Note: Data is representative and may vary depending on the specific ADC and assay conditions.

Table 2: Comparative Plasma Stability of a GGFG-ADC

| Time (days) | % Intact ADC in Human Plasma | % Intact ADC in Mouse Plasma |

| 0 | 100 | 100 |

| 1 | 98 | 95 |

| 7 | 95 | 80 |

| 14 | 92 | 65 |

| 21 | 88 | 50 |

Note: GGFG linkers generally exhibit good stability in human plasma. The lower stability in mouse plasma is a known phenomenon for some peptide linkers due to the presence of specific carboxylesterases.[4]

Table 3: In Vitro Cytotoxicity of Trastuzumab-GGFG-Deruxtecan (T-DXd) in HER2-Expressing Cancer Cell Lines

| Cell Line | HER2 Expression | IC50 (µg/mL) |

| NCI-N87 | High | < 0.1 |

| SK-BR-3 | High | < 0.1 |

| JIMT-1 | Moderate | 0.1 - 1.0 |

| KPL-4 | Moderate | 0.1 - 1.0 |

| MCF-7 | Low | 1.0 - 10 |

| MDA-MB-468 | Negative | > 10 |

Data is compiled from multiple sources and represents approximate ranges. Specific IC50 values can be found in the cited literature.[5]

Experimental Protocols for Characterization

1. Cathepsin B Cleavage Assay

This assay determines the susceptibility of the GGFG linker to cleavage by its target enzyme.

Materials:

-

Purified GGFG-containing ADC

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

RP-HPLC system with UV detector

-

Mass spectrometer

Procedure:

-

Incubate the ADC in the assay buffer at 37°C.

-

Initiate the reaction by adding a pre-determined concentration of Cathepsin B.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the quenching solution.

-

Analyze the samples by RP-HPLC to separate the intact ADC from the cleaved payload.

-

Quantify the amount of released payload by integrating the peak areas in the chromatogram.

-

Optionally, confirm the identity of the cleaved product by mass spectrometry.

2. Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior.

Materials:

-

GGFG-containing ADC

-

Human and mouse plasma

-

Incubator at 37°C

-

Sample preparation reagents (e.g., for protein precipitation or affinity capture)

-

LC-MS/MS system

Procedure:

-

Spike the ADC into human and mouse plasma at a known concentration.

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 1, 3, 7, 14, 21 days), collect aliquots.

-

Process the plasma samples to isolate the ADC and/or the released payload. This can be done by protein precipitation followed by centrifugation or by affinity capture of the antibody.

-

Analyze the processed samples by LC-MS/MS to quantify the amount of intact ADC remaining or the amount of payload released.

-

Calculate the percentage of intact ADC at each time point relative to the initial concentration.

3. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing cancer cells.

Materials:

-

Cancer cell lines with varying target antigen expression

-

Cell culture medium and supplements

-

96-well cell culture plates

-

GGFG-containing ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC in cell culture medium.

-

Treat the cells with the different concentrations of the ADC and include untreated control wells.

-

Incubate the cells for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the key processes in the synthesis and action of GGFG-containing ADCs.

Caption: Workflow for the synthesis and conjugation of a GGFG-containing ADC.

Caption: Mechanism of action of a GGFG-containing ADC.

Caption: Workflow for the characterization of a GGFG-containing ADC.

Conclusion

The GGFG cleavable linker represents a significant advancement in ADC technology, enabling the development of highly potent and targeted cancer therapies. A thorough understanding of its synthesis and comprehensive characterization are paramount to ensuring the development of safe and effective ADCs. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to design, synthesize, and evaluate novel GGFG-containing ADCs for preclinical and clinical development. The continued refinement of linker technology, coupled with rigorous analytical characterization, will undoubtedly lead to the next generation of improved cancer therapeutics.

References

The Bystander Effect of Deruxtecan ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms and experimental considerations surrounding the bystander effect of deruxtecan-based Antibody-Drug Conjugates (ADCs). A pivotal feature of this class of therapeutics, the bystander effect, significantly contributes to their potent anti-tumor activity, particularly in the context of heterogeneous tumors. This document provides a detailed overview of the underlying signaling pathways, quantitative data from key studies, and comprehensive experimental protocols to aid in the research and development of next-generation ADCs.

Core Mechanism of the Deruxtecan ADC Bystander Effect

Deruxtecan ADCs, such as trastuzumab deruxtecan (T-DXd) and datopotamab deruxtecan (Dato-DXd), are comprised of a monoclonal antibody targeting a specific tumor-associated antigen (e.g., HER2 for T-DXd, TROP2 for Dato-DXd), a cleavable linker, and the topoisomerase I inhibitor payload, deruxtecan (DXd).[1][2] The bystander effect is a multi-step process that allows the ADC to exert its cytotoxic activity on not only the antigen-expressing (Ag+) target cells but also on adjacent antigen-negative (Ag-) cells.[3]

The process begins with the ADC binding to its target antigen on the surface of a cancer cell.[4] Following internalization, the ADC is trafficked to the lysosome where the acidic environment and lysosomal enzymes, such as cathepsins, cleave the linker, releasing the DXd payload into the cytoplasm.[5][6] A critical characteristic of DXd is its high membrane permeability, which allows it to diffuse out of the target cell and into the tumor microenvironment.[7][8] This released DXd can then penetrate neighboring tumor cells, irrespective of their antigen expression status, and induce DNA damage and apoptosis, thereby mediating the bystander killing effect.[9][10][11] This is particularly advantageous in tumors with heterogeneous antigen expression, a common mechanism of treatment resistance.[12][13]

An alternative mechanism for payload release has also been proposed, wherein extracellular proteases like cathepsin L (CTSL) in the tumor microenvironment can cleave the ADC's linker, liberating DXd to act on nearby tumor cells without the need for initial internalization into an antigen-positive cell.[5][14]

Figure 1. Mechanism of Deruxtecan ADC Bystander Effect.

Signaling Pathway: DXd-Induced DNA Damage Response

The cytotoxic payload of deruxtecan ADCs, DXd, is a potent topoisomerase I inhibitor.[4] Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. DXd intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.[5][15] When the replication fork collides with this stabilized complex, it leads to the formation of double-strand DNA breaks.

This DNA damage triggers the activation of the DNA Damage Response (DDR) pathway. Key proteins such as ATR and ATM are recruited to the damage sites, initiating a signaling cascade that involves the phosphorylation of various downstream targets, including CHK1 and H2AX (to form γH2AX).[15][16] The accumulation of γH2AX at the sites of double-strand breaks is a well-established marker of DNA damage.[15] This signaling cascade ultimately leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[15] Studies have shown that combining deruxtecan ADCs with inhibitors of the DDR pathway can enhance their anti-tumor activity.[16][17][18]

Figure 2. DXd-Induced DNA Damage Response Pathway.

Quantitative Data on the Bystander Effect

The following tables summarize quantitative data from preclinical studies investigating the bystander effect of deruxtecan ADCs.

Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)

| Cell Line | HER2 Status | ADC | IC50 (pM) |

| KPL-4 | HER2-positive | T-DXd | 109.7 |

| MDA-MB-468 | HER2-negative | T-DXd | > 10,000 |

Data extracted from a study evaluating the in vitro growth inhibitory activity of T-DXd.[6] The high IC50 value in the HER2-negative cell line demonstrates the target-dependent activity of the ADC itself, while the bystander effect is observed in co-culture settings.

Table 2: In Vivo Tumor Concentration of Released DXd Payload

| Xenograft Model | HER2 Expression Level | T-DXd Dose (mg/kg) | Released DXd AUC (nM·day) |

| NCI-N87 | High | 10 | 493.6 |

| MDA-MB-468 | Low | 10 | 156.5 |

This table presents the area under the curve (AUC) for the released DXd payload in different tumor xenograft models, showing a correlation between HER2 expression and payload concentration at the tumor site.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bystander effect. Below are protocols for key in vitro and in vivo experiments.

In Vitro Co-culture Bystander Effect Assay

This assay quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.[8][10][13]

Figure 3. Workflow for In Vitro Co-culture Bystander Assay.

Detailed Protocol:

-

Cell Line Preparation:

-

Co-culture Seeding:

-

ADC Treatment:

-

On day 1, treat the co-cultures with a serial dilution of the deruxtecan ADC.

-

Include appropriate controls: untreated co-cultures, monocultures of Ag+ and Ag- cells with and without ADC treatment, and a non-targeting ADC control.

-

-

Incubation:

-

Incubate the plates for 3 to 5 days under standard cell culture conditions.[20]

-

-

Analysis:

-

Quantify the viability of the fluorescently labeled Ag- cells using a high-content imaging system, fluorometer, or flow cytometry.[21]

-

Cell viability can be assessed using assays such as CellTiter-Glo® or by direct cell counting based on fluorescence.

-

-

Data Interpretation:

-

Compare the viability of the Ag- cells in the co-culture setting to their viability in monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture is indicative of a bystander effect.[10]

-

Calculate the percentage of bystander killing and determine the IC50 of the ADC on the bystander cell population.

-

Immunohistochemistry for γH2AX in Xenograft Tissues

This protocol details the detection of DNA double-strand breaks in tumor tissue from in vivo studies as a pharmacodynamic marker of ADC activity.[15]

Protocol:

-

Tissue Preparation:

-

Collect tumor xenografts from ADC-treated and control animals at various time points post-treatment.

-

Fix the tissues in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on charged slides.

-

-

Antigen Retrieval:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a high-pH buffer (e.g., Tris-EDTA, pH 9.0).[22]

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a suitable blocking serum.

-

Incubate with a primary antibody against phosphorylated H2AX (γH2AX) at a validated dilution (e.g., 1:100 to 1:400) overnight at 4°C.[22]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis:

-

Scan the slides using a digital slide scanner.

-

Quantify the percentage of γH2AX-positive nuclei within the tumor sections using image analysis software.

-

Compare the levels of γH2AX staining between treated and control groups.

-

Quantification of DXd Payload in Tumor Tissue by LC-MS/MS

This method allows for the direct measurement of the concentration of the released DXd payload within the tumor, providing a quantitative measure of drug delivery and retention.[9]

Protocol:

-

Tumor Homogenization:

-

Excise tumors from treated animals and weigh them.

-

Homogenize the tumor tissue in a suitable buffer (e.g., PBS with protease inhibitors) on ice.

-

-

Payload Extraction:

-

Perform a liquid-liquid or solid-phase extraction to isolate the DXd payload from the tissue homogenate. This typically involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.[9]

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

Develop a standard curve using known concentrations of DXd to quantify the amount of payload in the tumor samples.[9]

-

-

Data Analysis:

-

Calculate the concentration of DXd in the tumor tissue, typically expressed as ng/g of tissue or as a molar concentration.

-

Correlate tumor DXd concentrations with anti-tumor efficacy and pharmacodynamic markers.

-

Conclusion

The bystander effect is a defining characteristic of deruxtecan ADCs, contributing significantly to their clinical efficacy, especially in tumors with heterogeneous antigen expression. A thorough understanding of the underlying mechanisms, coupled with robust and quantitative experimental methodologies, is essential for the continued development and optimization of this promising class of cancer therapeutics. The protocols and data presented in this guide provide a framework for researchers to investigate and harness the power of the bystander effect in their own drug development programs.

References

- 1. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 4. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]

- 15. e-crt.org [e-crt.org]

- 16. esmo.org [esmo.org]

- 17. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 20. γ-H2AX expression detected by immunohistochemistry correlates with prognosis in early operable non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. γH2AX is immunohistochemically detectable until 7 days after exposure of N-bis (2-hydroxypropyl) nitrosamine (DHPN) in rat lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Preclinical development of deruxtecan-based antibody-drug conjugates.

An In-depth Technical Guide to the Preclinical Development of Deruxtecan-Based Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of deruxtecan-based antibody-drug conjugates (ADCs). It details their mechanism of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes complex biological and experimental workflows.

Introduction to Deruxtecan-Based ADCs

Antibody-drug conjugates have emerged as a transformative class of oncology therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] Deruxtecan (DXd), a highly potent topoisomerase I inhibitor, is a key payload that has demonstrated exceptional efficacy in a new generation of ADCs.[1][2] These ADCs, including trastuzumab deruxtecan (T-DXd), datopotamab deruxtecan (Dato-DXd), and patritumab deruxtecan (HER3-DXd), are engineered for targeted delivery to tumor cells, thereby enhancing the therapeutic index compared to traditional chemotherapy.[1][3]

The core components of a deruxtecan-based ADC consist of:

-

A humanized monoclonal antibody (mAb) that targets a specific tumor-associated antigen (e.g., HER2, TROP2, HER3).[2][4]

-

The deruxtecan (DXd) payload , a derivative of exatecan, which induces tumor cell apoptosis by inhibiting topoisomerase I and causing DNA damage.[5][6] DXd is reported to have a tenfold higher potency than SN-38, the active metabolite of irinotecan.[6]

-

An enzymatically cleavable tetrapeptide-based linker (Gly-Gly-Phe-Gly) that connects the antibody to the payload.[2][6] This linker is designed to be stable in systemic circulation but is cleaved by lysosomal enzymes like cathepsins, which are often overexpressed in the tumor microenvironment.[6][7]

A defining feature of deruxtecan-based ADCs is a high drug-to-antibody ratio (DAR), typically around 8, which ensures a high concentration of the cytotoxic payload is delivered to the target cell.[3][7]

Mechanism of Action

The therapeutic efficacy of deruxtecan-based ADCs is driven by a multi-step process that ensures targeted cytotoxicity and leverages a potent bystander effect.

-

Target Binding and Internalization : The ADC circulates systemically and its monoclonal antibody component selectively binds to the target antigen expressed on the surface of tumor cells.[1]

-

Endocytosis and Lysosomal Trafficking : Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis and trafficked to the lysosome.[1][5]

-

Payload Release : Within the acidic, enzyme-rich environment of the lysosome, the tetrapeptide linker is cleaved by proteases (e.g., Cathepsin L and B), releasing the DXd payload into the cytoplasm.[1][7][8] Extracellular cleavage by proteases in the tumor microenvironment can also occur, contributing to payload release.[9][10]

-

Induction of Apoptosis : The released, membrane-permeable DXd translocates to the nucleus, where it inhibits topoisomerase I. This leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering replication fork stalling and programmed cell death (apoptosis).[1][5]

-

Bystander Killing Effect : A crucial feature of DXd is its high membrane permeability. Once released, it can diffuse out of the target cell and penetrate adjacent tumor cells, regardless of their antigen expression status.[1][11] This "bystander effect" is critical for treating heterogeneous tumors where antigen expression may be varied.[12][13]

-

Immunogenic Cell Death (ICD) : The cell death induced by DXd is often immunogenic, leading to the release of damage-associated molecular patterns (DAMPs). This promotes the maturation of dendritic cells, enhances antigen presentation to CD8+ T cells, and can trigger a systemic anti-tumor immune response.[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. adcreview.com [adcreview.com]

- 3. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The clinical development of antibody-drug conjugates for non-small cell lung cancer therapy [frontiersin.org]

- 5. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]

- 9. researchgate.net [researchgate.net]

- 10. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 12. researchgate.net [researchgate.net]

- 13. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Gly-Mal-GGFG-Deruxtecan Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Gly-Mal-GGFG-Deruxtecan antibody-drug conjugates (ADCs), with a primary focus on the well-characterized example, Trastuzumab Deruxtecan (T-DXd). This document details the mechanism of action, experimental protocols for assessing cytotoxicity, and the key signaling pathways involved.

Introduction to Gly-Mal-GGFG-Deruxtecan ADCs

Gly-Mal-GGFG-Deruxtecan conjugates are a class of ADCs designed for targeted delivery of the potent topoisomerase I inhibitor, deruxtecan (DXd), to cancer cells. The key components of this system include:

-

Monoclonal Antibody (mAb): Provides specificity for a tumor-associated antigen. In the case of T-DXd, the antibody is Trastuzumab, which targets Human Epidermal Growth Factor Receptor 2 (HER2).

-

Linker (Gly-Mal-GGFG): A cleavable linker that is stable in the bloodstream but is designed to be enzymatically cleaved by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment. The maleimide (Mal) group allows for conjugation to the antibody, while the Gly-Gly-Phe-Gly (GGFG) peptide sequence serves as the cleavage site.

-

Payload (Deruxtecan): A highly potent derivative of exatecan, a topoisomerase I inhibitor. Deruxtecan induces cell death by causing DNA damage. Its high membrane permeability contributes to a significant "bystander effect," where it can kill neighboring antigen-negative tumor cells after being released from the target cell.

Quantitative Cytotoxicity Data

The in vitro potency of Gly-Mal-GGFG-Deruxtecan conjugates is typically assessed by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. The following tables summarize reported IC50 values for Trastuzumab Deruxtecan.

Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan in Gastric Cancer Cell Lines

| Cell Line | HER2 Expression | IC50 (µg/mL) | Notes |

| NCI-N87 | High (3+) | Calculated | One of the most sensitive cell lines. |

| MET-amplified cell lines (5 out of 6) | Non-expressing | Sensitive | Demonstrates efficacy independent of HER2 expression in some contexts.[1] |

| Multiple Gastric Cancer Cell Lines (30 out of 49) | Varied | Calculated | Sensitivity showed a significant correlation with HER2 expression levels in HER2-overexpressing lines.[1] |

Table 2: In Vitro Cytotoxicity of Trastuzumab in Breast Cancer Cell Lines

| Cell Line | HER2 Expression | IC50 (µg/mL) | Notes |

| SK-BR-3 | High (3+) | Not specified | Used as a quantitative control for HER2 3+ expression.[1] |

| ZR-75-1 | Moderate (2+) | Not specified | Used as a quantitative control for HER2 2+ expression.[1] |

| MCF-7 | Low (1+) | 1660 | Trastuzumab (not T-DXd) IC50 value after 72 hours.[2] |

| AMJ13 | Not specified | 1780 | Trastuzumab (not T-DXd) IC50 value after 72 hours.[2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the cytotoxicity of Gly-Mal-GGFG-Deruxtecan conjugates.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Gly-Mal-GGFG-Deruxtecan conjugate

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the Gly-Mal-GGFG-Deruxtecan conjugate. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Fix the cells by slowly adding cold 70% ethanol while vortexing to prevent clumping. Incubate on ice or at -20°C.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in PI staining solution containing RNase A to degrade RNA, ensuring that only DNA is stained.

-

Incubation: Incubate in the dark at room temperature.

-

Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: Experimental workflow for in vitro cytotoxicity assessment of ADCs.

Deruxtecan-Induced DNA Damage and cGAS-STING Signaling Pathway

Caption: Deruxtecan-induced DNA damage and subsequent cGAS-STING pathway activation.

Conclusion

Gly-Mal-GGFG-Deruxtecan conjugates, exemplified by Trastuzumab Deruxtecan, have demonstrated potent in vitro cytotoxicity across a range of cancer cell lines. Their efficacy is driven by the targeted delivery of the topoisomerase I inhibitor deruxtecan, which induces DNA damage and subsequent cell death through apoptosis. A key aspect of deruxtecan's mechanism is the activation of the cGAS-STING pathway, which can lead to an immunogenic cell death and may contribute to the overall anti-tumor response. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of this promising class of antibody-drug conjugates.

References

Navigating the Plasma Proteome: An In-depth Technical Guide to the Stability of the Gly-Mal-GGFG Linker

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated constructs that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The efficacy and safety of these ADCs are critically dependent on the stability of the linker that connects the antibody to the payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicities and a diminished therapeutic window. This technical guide delves into the stability of a prominent linker system: the Gly-Mal-GGFG linker, a hybrid design featuring a maleimide conjugation group and a cathepsin-cleavable tetrapeptide sequence.

Understanding the Gly-Mal-GGFG Linker: A Dual-Functionality Design

The Gly-Mal-GGFG linker is engineered with two key functionalities. The N-terminal glycine and maleimide (Gly-Mal) moiety facilitate covalent attachment to thiol groups on the antibody, typically from engineered or reduced cysteine residues. The GGFG tetrapeptide sequence serves as a substrate for lysosomal proteases, primarily cathepsins, which are abundant within the intracellular environment of tumor cells. This design paradigm intends for the ADC to remain stable in the bloodstream and only release its cytotoxic payload upon internalization into the target cell.

Plasma Stability of the Gly-Mal-GGFG Linker: Quantitative Insights

The paramount requirement for any ADC linker is its ability to withstand the enzymatic and chemical challenges of human plasma. Extensive studies on ADCs utilizing the GGFG linker have demonstrated remarkable stability. A notable example is Trastuzumab deruxtecan (DS-8201a), an ADC employing a maleimide-functionalized GGFG linker. In preclinical studies, this ADC exhibited minimal payload release in human, rat, and mouse plasma, with only 1-2% of the drug being liberated over a 21-day incubation period[1]. This high degree of stability is crucial for ensuring that the cytotoxic payload is delivered to the tumor and not prematurely released into circulation.

For a comparative perspective, the stability of various linker technologies in plasma is summarized below.

| Linker Type | Peptide Sequence | Conjugation Chemistry | Plasma Stability Profile | Key Cleavage Mechanism | Reference |

| GGFG-based | Gly-Gly-Phe-Gly | Maleimide-thiol | High: 1-2% drug release in human plasma over 21 days for DS-8201a. | Cathepsin B/L (intracellular) | [1] |

| Val-Cit-based | Val-Cit | Maleimide-thiol | Moderate to High: Generally stable in human plasma, but can be susceptible to cleavage by certain plasma proteases like neutrophil elastase. Species-dependent instability observed in murine plasma due to carboxylesterase 1C. | Cathepsin B (intracellular) | [2] |

| Disulfide | N/A | Thiol-disulfide exchange | Variable: Stability is dependent on the steric hindrance around the disulfide bond. Can be susceptible to reduction by glutathione in the plasma. | Reduction (intracellular/extracellular) | [3] |

| Non-cleavable | N/A | e.g., Thioether (SMCC) | Very High: No specific cleavage site in plasma. Drug is released upon lysosomal degradation of the entire antibody. | Proteolytic degradation of the antibody (intracellular) | [4] |

Mechanisms of Linker Degradation in Plasma

The stability of the Gly-Mal-GGFG linker in plasma is governed by two primary potential degradation pathways: the chemical stability of the maleimide-thiol conjugate and the enzymatic stability of the GGFG peptide sequence.

Chemical Instability: The Retro-Michael Reaction

The covalent bond formed between the maleimide group of the linker and a thiol on the antibody is a succinimide thioether. While generally stable, this linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other free thiols in the plasma, such as albumin and glutathione. This reaction can lead to the deconjugation of the entire linker-payload complex from the antibody. The released linker-payload can then potentially bind to other circulating proteins, leading to off-target effects. However, the GGFG linker has demonstrated high stability, suggesting that the rate of this retro-Michael reaction is slow under physiological conditions.

Enzymatic Instability: Proteolytic Cleavage

The GGFG peptide sequence is designed to be a substrate for cathepsins, which are primarily located within the lysosomes of cells. While plasma contains a variety of proteases, the GGFG sequence generally exhibits high stability in this environment. This resistance to extracellular proteolysis is a key feature that contributes to the long circulating half-life of ADCs with this linker. In contrast, some other peptide linkers, like valine-citrulline (Val-Cit), have shown susceptibility to premature cleavage by plasma enzymes such as neutrophil elastase[2].

Experimental Protocols for Assessing Plasma Stability

The evaluation of ADC linker stability in plasma is a critical component of preclinical development. The following outlines a typical experimental workflow for assessing the stability of a Gly-Mal-GGFG linker-containing ADC.

In Vitro Plasma Incubation

-

ADC Preparation: The test ADC is diluted to a final concentration (e.g., 100 µg/mL) in fresh human, rat, or mouse plasma. The use of plasma from multiple species is important as linker stability can be species-dependent[5].

-

Incubation: The ADC-plasma mixture is incubated at 37°C with gentle agitation.

-

Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours) to monitor the degradation kinetics.

-

Sample Quenching and Storage: At each time point, the reaction is quenched, typically by freezing at -80°C, to halt any further degradation until analysis.

Analytical Methods

The stability of the ADC is assessed by quantifying the amount of intact ADC and any released payload over time. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis.

-

Quantification of Released Payload:

-

Sample Preparation: Plasma proteins are precipitated from the samples using an organic solvent (e.g., acetonitrile).

-

LC-MS/MS Analysis: The supernatant, containing the released payload, is analyzed by LC-MS/MS. A standard curve of the free drug is used to quantify its concentration in the plasma samples.

-

-

Determination of Drug-to-Antibody Ratio (DAR):

-

Immuno-capture: The ADC is selectively captured from the plasma using an anti-human IgG antibody immobilized on magnetic beads or a similar affinity purification method. This step removes interfering plasma proteins.

-

Elution and Deglycosylation: The captured ADC is eluted and may be treated with an enzyme like PNGase F to remove N-linked glycans, which simplifies the mass spectrum.

-

Intact Mass Analysis: The purified ADC is then analyzed by LC-MS to determine the distribution of different drug-loaded species. The average DAR is calculated from the deconvoluted mass spectrum. A decrease in the average DAR over time indicates payload deconjugation.

-

Conclusion

The Gly-Mal-GGFG linker represents a robust and highly stable platform for the development of effective and safe antibody-drug conjugates. Its design, which combines a stable maleimide conjugation moiety with a cathepsin-cleavable peptide sequence, ensures minimal premature drug release in the systemic circulation. Quantitative data from ADCs utilizing this linker technology confirms its high degree of plasma stability, a critical attribute for achieving a wide therapeutic window. The detailed experimental protocols outlined in this guide provide a framework for the rigorous evaluation of linker stability, a cornerstone of modern ADC development. As the field of targeted therapeutics continues to evolve, the principles of rational linker design and thorough stability assessment will remain paramount in the creation of next-generation cancer therapies.

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide is a critical component of antibody-drug conjugates (ADCs), representing a sophisticated drug-linker system. This entity combines a potent cytotoxic agent, deruxtecan (a topoisomerase I inhibitor), with a cleavable linker designed for controlled release within the target cancer cell.[1][2][3] The linker consists of a maleimide (Mal) group for conjugation to a monoclonal antibody, a hydrophilic glycine (Gly) spacer, and an enzyme-cleavable tetrapeptide sequence (Gly-Gly-Phe-Gly or GGFG).[4][5][6] Understanding the physicochemical properties of this drug-linker conjugate is paramount for the successful development, formulation, and manufacturing of effective and stable ADCs. This guide provides an in-depth overview of these properties, detailed experimental protocols for their determination, and visualizations of key biological and experimental processes.

Physicochemical Data Summary

The quantitative physicochemical data for the complete this compound molecule is not extensively available in the public domain. The following table summarizes known properties and provides estimated values or qualitative descriptions for others based on the characteristics of its constituent parts.

| Property | Value | Source/Notes |

| Molecular Formula | C₅₂H₅₅FN₁₀O₁₅ | [6] |

| Molecular Weight | 1079.05 g/mol | [6] |

| pKa | Estimated to have multiple pKa values due to the presence of ionizable groups (carboxylic acid, amines). The exact experimental values are not publicly available. | The tetrapeptide and deruxtecan moieties contain functional groups that will ionize at physiological pH. |

| logP (Octanol-Water Partition Coefficient) | Estimated to be low to moderate. The peptide linker is hydrophilic, while the deruxtecan payload is more lipophilic. The overall logP will be a composite of these features. | |

| Aqueous Solubility | Low. Predicted to be poorly soluble in aqueous buffers at neutral pH. | The complex structure and the presence of the hydrophobic deruxtecan contribute to low aqueous solubility. |

| DMSO Solubility | ≥ 25 mg/mL | [6] |

| Appearance | Solid | [5] |

| Storage Conditions | -80°C, protect from light. | [2][6] |

Core Components and their Physicochemical Relevance

-

Gly-Mal (Glycine-Maleimide): The maleimide group provides a reactive handle for covalent attachment to thiol groups on the antibody's cysteine residues.[7][8][9][10][11] The glycine serves as a small, flexible spacer.

-

GGFG (Glycine-Glycine-Phenylalanine-Glycine): This tetrapeptide sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly cathepsins, which are abundant in the tumor microenvironment.[12][13][14][15][16][17] This enzymatic cleavage is the primary mechanism for the release of the cytotoxic payload.[4][18]

-

Deruxtecan: A potent derivative of exatecan, deruxtecan is a topoisomerase I inhibitor.[16][19][20] Its mechanism of action involves trapping the topoisomerase I-DNA cleavage complex, which leads to DNA double-strand breaks and ultimately apoptosis in rapidly dividing cancer cells.[7][8][9][10][11]

-

2-hydroxypropanamide: This moiety is part of the payload and contributes to the overall physicochemical properties of the molecule.

Signaling Pathway: Topoisomerase I Inhibition by Deruxtecan

The cytotoxic payload, deruxtecan, exerts its anti-cancer effect by inhibiting topoisomerase I, a key enzyme in DNA replication and transcription. The following diagram illustrates this signaling pathway.

Caption: Mechanism of action of deruxtecan following its release from the ADC.

Experimental Protocols

Detailed and validated experimental protocols for this compound are proprietary. However, based on standard methodologies for similar compounds, the following protocols can be proposed.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the acid dissociation constants (pKa) of the ionizable groups in the molecule.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Sample Preparation: Prepare a solution of the test compound at a concentration of approximately 1 mM. Due to its low aqueous solubility, a co-solvent system such as DMSO/water or ethanol/water may be necessary.[15][19]

-

Initial Acidification: The solution is acidified to a pH of approximately 2.0 using a standardized solution of hydrochloric acid (0.1 M).[19]

-

Titration: The acidified solution is then titrated with a standardized solution of sodium hydroxide (0.1 M) in small, precise increments.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter. The solution should be stirred continuously to ensure homogeneity.

-

Data Analysis: A titration curve is generated by plotting the pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the curve.[1][15][21]

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a gold standard for determining thermodynamic solubility.

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[13][17][20]

-

Equilibration: The resulting suspension is agitated in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved states.[17][20]

-

Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation at a high speed, followed by careful collection of the supernatant, or by filtration through a low-binding filter.[22]

-

Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.[13]

Determination of logP by Shake-Flask Method

This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4) are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.[5][23][24]

-

Partitioning: A known amount of the compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added. The mixture is then shaken vigorously for a predetermined time to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Quantification: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical method like HPLC-UV.[23]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[5][25][26]

In Vitro Linker Cleavage Assay

This assay evaluates the enzymatic cleavage of the GGFG linker by cathepsins.

Caption: Workflow for in vitro enzymatic linker cleavage assay.

Methodology:

-

Reaction Setup: The this compound is incubated with a source of lysosomal enzymes, such as purified cathepsin B or L, or a lysosomal fraction isolated from cells. The reaction is carried out in a buffer that mimics the acidic environment of the lysosome (pH ~5.5).[4][14][16][27]

-

Time Course: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: The enzymatic reaction in each aliquot is stopped, for example, by adding a strong acid or an organic solvent like acetonitrile.

-

Analysis: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and quantify the remaining intact drug-linker, the cleaved payload (deruxtecan), and any other metabolites. The rate of cleavage can then be determined.

Conclusion

The physicochemical properties of this compound are integral to its function as a linker-payload system in advanced antibody-drug conjugates. While comprehensive experimental data is limited, an understanding of its constituent parts allows for reasoned estimations of its properties and the design of appropriate experimental protocols for its characterization. The methodologies outlined in this guide provide a framework for researchers to further investigate this and similar complex molecules, ultimately contributing to the development of more effective and safer targeted cancer therapies.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. Empirical prediction of peptide octanol-water partition coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 12. This compound | Topoisomerase | 2750623-07-3 | Invivochem [invivochem.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 16. iphasebiosci.com [iphasebiosci.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. WO2024008102A1 - Linker for conjugation - Google Patents [patents.google.com]

- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. pharmatutor.org [pharmatutor.org]

- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. agilent.com [agilent.com]

- 24. Predicting Distribution Coefficients (LogD) of Cyclic Peptides Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Design Principles of Deruxtecan-Based Antibody-Drug Conjugates

This technical guide provides a comprehensive overview of the core design principles of deruxtecan-based antibody-drug conjugates (ADCs), with a primary focus on the archetypal agent, Trastuzumab Deruxtecan (T-DXd, Enhertu®). Tailored for researchers, scientists, and professionals in drug development, this document details the molecular components, mechanism of action, key quantitative characteristics, and the experimental protocols central to the evaluation of this therapeutic class.

Introduction to Deruxtecan-Based ADCs

Antibody-drug conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic exposure and enhancing the therapeutic window.[1] Trastuzumab deruxtecan is a next-generation ADC that has demonstrated significant clinical efficacy in various solid tumors.[2][3] Its design is a culmination of rational engineering, addressing the limitations of earlier ADCs by optimizing each of its three fundamental components: a monoclonal antibody, a cleavable linker, and a cytotoxic payload.[4]

The core innovation of the deruxtecan platform lies in its unique linker-payload system, which enables a high drug-to-antibody ratio (DAR), ensures stability in circulation, and facilitates a powerful "bystander effect," all of which contribute to its potent anti-tumor activity.[5][6]

Core Design Principles of Trastuzumab Deruxtecan

The design of T-DXd is centered on three pillars: a validated antibody target, a stable yet selectively cleavable linker, and a highly potent, membrane-permeable payload.

Monoclonal Antibody: Trastuzumab

The targeting component of T-DXd is trastuzumab, a humanized IgG1 monoclonal antibody with a well-established affinity and specificity for the human epidermal growth factor receptor 2 (HER2).[2] The HER2 receptor is a transmembrane tyrosine kinase that, when overexpressed, is a key driver of cell proliferation and survival in several cancers, including specific subtypes of breast, gastric, and non-small cell lung cancer.[2][7] The selection of trastuzumab leverages its proven ability to bind to subdomain IV of the HER2 extracellular domain, leading not only to the targeted delivery of the payload but also to the inhibition of HER2-mediated signaling pathways.[2][8]

Linker: Enzymatically Cleavable Tetrapeptide

The linker is a critical element that connects the antibody to the payload, designed to be stable in the systemic circulation to prevent premature drug release but efficiently cleaved within the tumor microenvironment or inside the target cell. T-DXd employs a maleimide-based linker that incorporates a glycine-glycine-phenylalanine-glycine (GGFG) tetrapeptide sequence.[9]

This peptide linker is specifically designed to be a substrate for lysosomal proteases, such as cathepsins B and L, which are highly expressed in tumor cells.[10][11] Upon internalization of the ADC into the cancer cell, it is trafficked to the lysosome, where these enzymes cleave the GGFG linker, releasing the active payload.[5][12] This tumor-selective cleavage mechanism is fundamental to the ADC's safety and efficacy profile.[11]

Payload: Deruxtecan (DXd)

The cytotoxic payload, deruxtecan (DXd), is a potent derivative of exatecan, a topoisomerase I inhibitor.[1] Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription; its inhibition leads to the accumulation of single- and double-strand DNA breaks, ultimately triggering apoptotic cell death.[5][13]

Key features of the DXd payload that are central to its design include:

-

High Potency: DXd is approximately 10 times more potent than SN-38, the active metabolite of irinotecan, another topoisomerase I inhibitor.[6]

-

High Membrane Permeability: Unlike many other ADC payloads, DXd can readily diffuse across cell membranes. This property is the basis for the powerful bystander killing effect.[5][12]

-

Short Systemic Half-Life: If prematurely released into circulation, the free DXd payload has a short half-life (approximately 1.35 hours in mice), which helps to minimize systemic toxicity.[5][14]

Key Quantitative Characteristics and In-Vitro Data

The rational design of T-DXd results in a set of distinct physicochemical and biological properties that can be quantified to define its therapeutic potential.

High Drug-to-Antibody Ratio (DAR)

A pivotal design feature of T-DXd is its high and relatively homogeneous drug-to-antibody ratio (DAR) of approximately 8.[4][5] This is achieved by reducing the interchain disulfide bonds of the IgG1 antibody, creating eight cysteine residues for conjugation with the maleimide-containing linker-drug.[15] This high DAR ensures that a greater number of cytotoxic molecules are delivered to each target cell, maximizing the therapeutic payload delivered upon internalization.[5][6]

The Bystander Killing Effect

The bystander effect is a critical mechanism of action for T-DXd, enabled by the high membrane permeability of the released DXd payload.[5] After the ADC is internalized by a HER2-positive cell and the payload is released, DXd is not confined to that cell. It can diffuse into the surrounding tumor microenvironment and kill adjacent tumor cells, even if they express low or no HER2.[16] This is particularly important for treating heterogeneous tumors where HER2 expression can be varied.[16]

Table 1: Key Physicochemical and Biological Properties of Trastuzumab Deruxtecan

| Parameter | Value / Description | Reference(s) |

|---|---|---|

| Antibody | Trastuzumab (Humanized IgG1) | [2] |

| Target Antigen | HER2 (Human Epidermal Growth Factor Receptor 2) | [2] |

| Payload | Deruxtecan (DXd), a Topoisomerase I Inhibitor | [1] |

| Linker | Enzymatically cleavable tetrapeptide (GGFG) | [9] |

| Drug-to-Antibody Ratio (DAR) | Approximately 8 | [4][5] |

| Key Mechanism | Bystander Killing Effect due to membrane-permeable payload |[5][16] |

Table 2: Representative In Vitro Potency of Deruxtecan (DXd) and T-DXd

| Compound | Cell Line (HER2 Status) | IC₅₀ | Reference(s) |

|---|---|---|---|

| T-DXd | KPL-4 (HER2-Positive) | 109.7 pM | [17] |

| DXd | KPL-4 (HER2-Positive) | 1.43 nM | [18] |

| DXd | NCI-N87 (HER2-Positive) | 4.07 nM | [18] |

| DXd | SK-BR-3 (HER2-Positive) | 2.01 nM | [18] |

| DXd | MDA-MB-468 (HER2-Negative) | 2.37 nM |[18] |

Table 3: Summary of Key Pharmacokinetic Parameters

| Parameter | Analyte | Value | Species | Reference(s) |

|---|---|---|---|---|

| Plasma Half-life (t½) | Released DXd | ~1.35 hours | Mice | [14] |

| Payload Deconjugation Half-life | T-DXd | ~20 days | Mice | [19] |

| PK Model (Intact ADC) | T-DXd | Two-compartment model with linear elimination | Human | [20] |

| PK Model (Released Payload) | Released DXd | One-compartment model with linear elimination | Human |[20] |

Table 4: Summary of Clinical Efficacy in Heavily Pretreated HER2-Positive Metastatic Breast Cancer (DESTINY-Breast01)

| Endpoint | Value (95% CI) | Reference(s) |

|---|---|---|

| Confirmed Objective Response Rate (ORR) | 62.0% (54.5 - 69.0) | [21] |

| Median Duration of Response (DoR) | 18.2 months (15.0 - Not Evaluable) | [21] |

| Median Progression-Free Survival (PFS) | 19.4 months (14.1 - 25.0) | [21] |

| Median Overall Survival (OS) | 29.1 months (24.6 - 36.1) |[21] |

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in deruxtecan ADC design and function.

Key Experimental Protocols